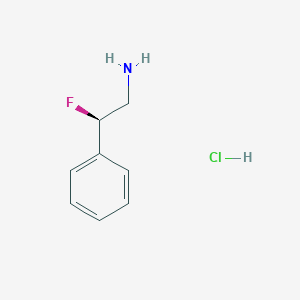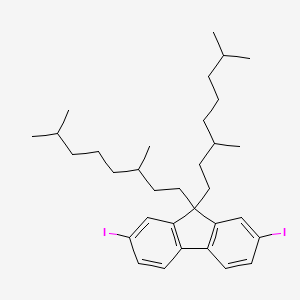
2,7-Diiodo-9,9-di-(3',7'-dimethyloctyl)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene is a chemical compound with the molecular formula C33H48I2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two iodine atoms at the 2 and 7 positions and two 3’,7’-dimethyloctyl groups at the 9 position. This compound is of interest in various scientific fields due to its unique structural and chemical properties .
Vorbereitungsmethoden
The synthesis of 2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene typically involves the iodination of a fluorene derivative. One common method involves the reaction of 9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene with iodine and an oxidizing agent such as potassium iodate (KIO3) in an organic solvent like chloroform. The reaction is carried out under reflux conditions to ensure complete iodination at the 2 and 7 positions .
Analyse Chemischer Reaktionen
2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the fluorene core, while reducing agents like lithium aluminum hydride (LiAlH4) can reduce it.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 2 and 7 positions.
Wissenschaftliche Forschungsanwendungen
2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
Material Science: It is used in the synthesis of novel polymers and materials with unique optical and electronic properties.
Medicinal Chemistry: The compound is investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Chemical Research: It serves as a precursor for the synthesis of other complex organic molecules and is used in various chemical reactions to study reaction mechanisms and kinetics.
Wirkmechanismus
The mechanism of action of 2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge and emit light, are crucial. The presence of iodine atoms and the bulky 3’,7’-dimethyloctyl groups influence its electronic structure and stability, making it suitable for use in OLEDs and OPVs.
In medicinal chemistry, the compound’s mechanism of action would depend on its interaction with biological targets, such as proteins or nucleic acids. The iodine atoms and hydrophobic 3’,7’-dimethyloctyl groups can affect its binding affinity and specificity for these targets .
Vergleich Mit ähnlichen Verbindungen
2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene can be compared with other fluorene derivatives, such as:
2,7-Dibromo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene: Similar in structure but with bromine atoms instead of iodine. It has different reactivity and electronic properties due to the different halogen atoms.
9,9-Bis-(3’,7’-dimethyloctyl)-2,7-dibromofluorene: Another derivative with bromine atoms, used in similar applications but with different reactivity.
9,9-Didecyl-2,7-diiodofluorene: Similar in structure but with decyl groups instead of 3’,7’-dimethyloctyl groups.
The uniqueness of 2,7-Diiodo-9,9-di-(3’,7’-dimethyloctyl)-9H-fluorene lies in its specific combination of iodine atoms and 3’,7’-dimethyloctyl groups, which confer distinct electronic and steric properties that are advantageous for certain applications.
Eigenschaften
Molekularformel |
C33H48I2 |
|---|---|
Molekulargewicht |
698.5 g/mol |
IUPAC-Name |
9,9-bis(3,7-dimethyloctyl)-2,7-diiodofluorene |
InChI |
InChI=1S/C33H48I2/c1-23(2)9-7-11-25(5)17-19-33(20-18-26(6)12-8-10-24(3)4)31-21-27(34)13-15-29(31)30-16-14-28(35)22-32(30)33/h13-16,21-26H,7-12,17-20H2,1-6H3 |
InChI-Schlüssel |
XJCDNCIPBRLWCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



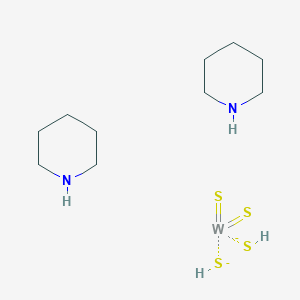
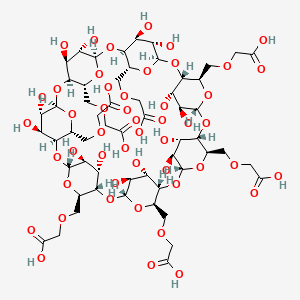


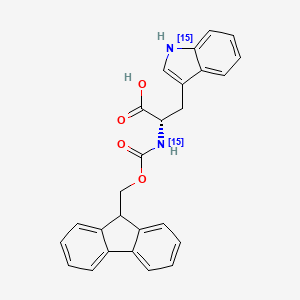



![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)

